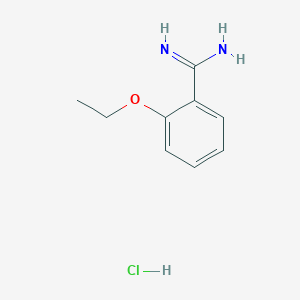

2-Ethoxybenzamidine hydrochloride

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

IUPAC Name |

2-ethoxybenzenecarboximidamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O.ClH/c1-2-12-8-6-4-3-5-7(8)9(10)11;/h3-6H,2H2,1H3,(H3,10,11);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NGMHLSBQVIXGNZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC=C1C(=N)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00486481 | |

| Record name | 2-Ethoxybenzamidine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00486481 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18637-00-8 | |

| Record name | 2-Ethoxybenzamidine hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=18637-00-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Ethoxybenzimidamide hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018637008 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Ethoxybenzamidine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00486481 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-ethoxybenzenecarboximidamide hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.130.339 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Unraveling the Molecular Behavior of 2-Ethoxybenzamidine Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Ethoxybenzamidine hydrochloride is a synthetic organic compound recognized primarily as a pharmaceutical intermediate and an impurity in the synthesis of Vardenafil, a potent phosphodiesterase type 5 (PDE5) inhibitor.[1] While direct and extensive studies on the specific mechanism of action of this compound are not widely published, its structural relationship to the well-characterized benzamidine class of molecules provides a strong basis for predicting its biochemical activity. This technical guide synthesizes the available information and postulates a likely mechanism of action, supported by the known pharmacology of its structural analogs. This document also outlines general experimental protocols and visualizes key concepts to aid researchers in the further investigation of this compound.

Postulated Mechanism of Action: Competitive Inhibition of Serine Proteases

The core chemical structure of this compound features a benzamidine group. Benzamidine and its derivatives are well-established as reversible, competitive inhibitors of serine proteases.[2][3][4][5] These enzymes, which include trypsin, thrombin, and plasmin, play critical roles in numerous physiological and pathological processes by cleaving peptide bonds.[2][3]

The proposed mechanism of action for this compound is therefore the competitive inhibition of serine proteases . The positively charged amidinium group of the benzamidine moiety is hypothesized to interact with the negatively charged aspartate residue in the S1 pocket of the serine protease active site, mimicking the binding of the natural substrate's arginine or lysine side chain. This binding event is thought to be reversible and prevents the enzyme from processing its intended substrate. The 2-ethoxy group on the benzene ring may further influence the binding affinity and selectivity of the compound for different serine proteases.

Quantitative Data on Enzyme Inhibition

As of the latest available data, specific quantitative measures of enzyme inhibition (e.g., IC₅₀, Kᵢ values) for this compound against a panel of serine proteases are not publicly documented. The table below is provided as a template for researchers to populate as data becomes available.

| Enzyme Target | Inhibitor | IC₅₀ (nM) | Kᵢ (nM) | Inhibition Type | Reference |

| e.g., Trypsin | 2-Ethoxybenzamidine HCl | Data not available | Data not available | Hypothesized: Competitive | |

| e.g., Thrombin | 2-Ethoxybenzamidine HCl | Data not available | Data not available | Hypothesized: Competitive | |

| e.g., Plasmin | 2-Ethoxybenzamidine HCl | Data not available | Data not available | Hypothesized: Competitive |

Experimental Protocols for Elucidating Mechanism of Action

To validate the hypothesized mechanism of action and quantify the inhibitory potency of this compound, standard enzymatic assays can be employed.

General Serine Protease Inhibition Assay

This protocol describes a general method for determining the inhibitory activity of this compound against a model serine protease, such as trypsin, using a chromogenic substrate.

Materials:

-

Serine protease (e.g., bovine trypsin)

-

This compound

-

Chromogenic substrate (e.g., Nα-Benzoyl-L-arginine 4-nitroanilide hydrochloride for trypsin)

-

Assay buffer (e.g., Tris-HCl buffer with CaCl₂)

-

96-well microplate

-

Microplate reader

Procedure:

-

Preparation of Reagents:

-

Prepare a stock solution of the serine protease in the assay buffer.

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO, water).

-

Prepare a stock solution of the chromogenic substrate in the assay buffer.

-

-

Assay Setup:

-

In a 96-well plate, add a fixed volume of the assay buffer to each well.

-

Add varying concentrations of this compound to the test wells.

-

Add a corresponding volume of solvent to the control wells.

-

Add a fixed amount of the serine protease to all wells except the blank.

-

Incubate the plate at a controlled temperature (e.g., 37°C) for a defined period (e.g., 15 minutes) to allow for inhibitor-enzyme binding.

-

-

Initiation of Reaction:

-

Add the chromogenic substrate to all wells to start the enzymatic reaction.

-

-

Data Acquisition:

-

Measure the absorbance of the product (e.g., p-nitroaniline at 405 nm) at regular intervals using a microplate reader.

-

-

Data Analysis:

-

Calculate the initial reaction velocity (rate of product formation) for each inhibitor concentration.

-

Plot the enzyme activity against the inhibitor concentration and fit the data to a suitable inhibition model to determine the IC₅₀ value.

-

To determine the mode of inhibition (e.g., competitive), perform kinetic studies by varying the substrate concentration at different fixed inhibitor concentrations and analyze the data using Lineweaver-Burk or Michaelis-Menten plots.

-

Visualizing the Mechanism and Workflow

Signaling Pathway: Competitive Enzyme Inhibition

Caption: Hypothesized competitive inhibition of a serine protease by this compound.

Experimental Workflow: Serine Protease Inhibition Assay

Caption: A typical experimental workflow for determining enzyme inhibition kinetics.

Conclusion and Future Directions

While this compound is primarily recognized as a chemical intermediate, its core benzamidine structure strongly suggests a role as a competitive inhibitor of serine proteases. The lack of direct experimental evidence highlights a significant knowledge gap. Future research should focus on performing comprehensive enzymatic assays to confirm this hypothesized mechanism of action, determine its inhibitory potency and selectivity against a broad panel of proteases, and explore its potential pharmacological effects. The experimental protocols and conceptual frameworks provided in this guide offer a starting point for such investigations, which could uncover novel therapeutic or research applications for this compound.

References

Spectroscopic and Synthetic Profile of 2-Ethoxybenzamidine Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic and synthetic characteristics of 2-Ethoxybenzamidine hydrochloride (CAS No: 18637-00-8).[1][2] As a key intermediate and a known impurity in the synthesis of pharmacologically active compounds such as Vardenafil, a comprehensive understanding of its analytical profile is crucial for quality control and regulatory purposes.[2] This document outlines the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with a representative synthetic protocol.

Physicochemical Properties

| Property | Value | Reference |

| CAS Number | 18637-00-8 | [1] |

| Molecular Formula | C₉H₁₃ClN₂O | [1] |

| Molecular Weight | 200.67 g/mol | [2] |

| Appearance | White to Off-White Solid | [2] |

| Melting Point | 132 - 137 °C | [3] |

| Storage | 2-8°C, Hygroscopic, Under Inert Atmosphere | [2] |

Spectroscopic Data

While direct experimental spectra for this compound are not publicly available in detail, the following tables summarize the expected spectroscopic data based on the analysis of structurally related compounds such as 2-ethoxybenzamide, benzamidine hydrochloride, and general principles of spectroscopy.[4][5][6][7][8][9]

¹H NMR (Proton Nuclear Magnetic Resonance) Data (Predicted)

Solvent: DMSO-d₆

| Chemical Shift (δ) ppm | Multiplicity | Number of Protons | Assignment |

| ~9.5 | Singlet (broad) | 2H | -NH₂ (Amidinium) |

| ~9.2 | Singlet (broad) | 2H | -NH₂ (Amidinium) |

| ~7.8 | Doublet of doublets | 1H | Ar-H |

| ~7.6 | Triplet of doublets | 1H | Ar-H |

| ~7.2 | Triplet | 1H | Ar-H |

| ~7.1 | Doublet | 1H | Ar-H |

| ~4.2 | Quartet | 2H | -O-CH₂-CH₃ |

| ~1.4 | Triplet | 3H | -O-CH₂-CH₃ |

¹³C NMR (Carbon Nuclear Magnetic Resonance) Data (Predicted)

Solvent: DMSO-d₆

| Chemical Shift (δ) ppm | Assignment |

| ~165 | C=N (Amidinium) |

| ~156 | Ar-C-O |

| ~134 | Ar-C-H |

| ~130 | Ar-C-H |

| ~121 | Ar-C-H |

| ~118 | Ar-C (ipso) |

| ~114 | Ar-C-H |

| ~64 | -O-CH₂-CH₃ |

| ~14 | -O-CH₂-CH₃ |

FT-IR (Fourier-Transform Infrared) Spectroscopy Data (Predicted)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400-3100 | Strong, Broad | N-H stretching (Amidinium) |

| 3050-3000 | Medium | C-H stretching (Aromatic) |

| 2980-2850 | Medium | C-H stretching (Aliphatic) |

| ~1670 | Strong | C=N stretching (Amidinium) |

| ~1600, ~1480 | Medium-Strong | C=C stretching (Aromatic) |

| ~1250 | Strong | C-O stretching (Aryl ether) |

MS (Mass Spectrometry) Data (Predicted)

| m/z | Ion |

| 165.09 | [M-HCl+H]⁺ (protonated free base) |

| 148.07 | [M-HCl-NH₃+H]⁺ |

| 121.06 | [C₇H₅O₂]⁺ |

| 120.08 | [C₈H₁₀N]⁺ |

Experimental Protocols

The following are generalized experimental protocols for the synthesis and spectroscopic characterization of this compound.

Synthesis of this compound

A reported method for the synthesis of this compound involves a multi-step process starting from o-hydroxybenzonitrile.[10]

-

Ethylation of o-hydroxybenzonitrile: o-hydroxybenzonitrile is reacted with an ethylating agent in acetone containing an acid-binding agent (e.g., potassium carbonate) under reflux to yield o-ethoxybenzonitrile.[10]

-

Formation of o-ethoxybenzamide oxime: The resulting o-ethoxybenzonitrile is then refluxed with hydroxylamine hydrochloride in ethanol.[10]

-

Reduction to this compound: After the removal of ethanol, hydrochloric acid is added, and a reduction is carried out at room temperature using iron or zinc powder to yield this compound.[10]

NMR Spectroscopy

A sample of this compound (~5-10 mg) is dissolved in a suitable deuterated solvent (e.g., DMSO-d₆, ~0.7 mL) in an NMR tube. ¹H and ¹³C NMR spectra are acquired on a 400 MHz or 500 MHz spectrometer at room temperature. Chemical shifts are reported in parts per million (ppm) relative to the residual solvent peak.

FT-IR Spectroscopy

The infrared spectrum is typically recorded using a Fourier-Transform Infrared (FT-IR) spectrophotometer. A small amount of the solid sample is mixed with potassium bromide (KBr) and pressed into a thin pellet. The spectrum is recorded in the range of 4000-400 cm⁻¹.

Mass Spectrometry

Mass spectral analysis can be performed using an electrospray ionization (ESI) source coupled to a mass analyzer (e.g., time-of-flight or quadrupole). The sample is dissolved in a suitable solvent like methanol or acetonitrile and introduced into the ion source. The spectrum is acquired in positive ion mode to observe the protonated molecule of the free base.

Workflow and Pathway Visualizations

The following diagrams illustrate the synthesis and analytical characterization workflow for this compound.

Caption: Synthetic pathway for this compound.

Caption: Analytical workflow for spectroscopic characterization.

References

- 1. pharmaceresearch.com [pharmaceresearch.com]

- 2. pharmaffiliates.com [pharmaffiliates.com]

- 3. chembk.com [chembk.com]

- 4. 2-Ethoxybenzamide(938-73-8) 13C NMR spectrum [chemicalbook.com]

- 5. 2-Ethoxybenzamide(938-73-8) 1H NMR [m.chemicalbook.com]

- 6. This compound(18637-00-8) 1H NMR spectrum [chemicalbook.com]

- 7. spectrabase.com [spectrabase.com]

- 8. Benzamidine hydrochloride(1670-14-0) 1H NMR spectrum [chemicalbook.com]

- 9. spectrabase.com [spectrabase.com]

- 10. CN103086920A - Novel synthetic method of o-ethoxyl benzamidine hydrochloride - Google Patents [patents.google.com]

Solubility profile of 2-Ethoxybenzamidine hydrochloride in common lab solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide addresses the solubility of 2-Ethoxybenzamidine hydrochloride, a compound of interest in pharmaceutical research, within common laboratory solvents. Due to the limited availability of public quantitative data, this document provides a comprehensive, generalized experimental protocol for determining the solubility of this compound. The methodologies outlined herein are based on established practices for solubility assessment, ensuring a robust framework for researchers to generate reliable and reproducible data. This guide also includes a visual representation of the experimental workflow to facilitate procedural understanding.

Introduction

This compound is a chemical intermediate that has been noted as an impurity in the synthesis of certain pharmacologically active agents. Understanding its solubility profile in various solvents is crucial for its purification, handling, and for the development of analytical methods. The solubility of a compound dictates its behavior in solution, impacting aspects from reaction kinetics to bioavailability. This guide aims to provide a foundational understanding of the solubility of this compound and to equip researchers with the necessary protocols to determine its solubility in common laboratory solvents.

Quantitative Solubility Data

A thorough review of available scientific literature and chemical databases reveals a lack of specific quantitative solubility data for this compound in common laboratory solvents. While some sources provide qualitative descriptions, precise numerical values (e.g., in mg/mL or g/100 mL) at specified temperatures are not publicly available. The table below summarizes the current state of knowledge.

| Solvent | Chemical Formula | Quantitative Solubility (at 25°C) | Notes |

| Water | H₂O | Data not available | Experimental determination required. |

| Ethanol | C₂H₅OH | Data not available | Experimental determination required. |

| Methanol | CH₃OH | Data not available | Qualitatively described as "Slightly" soluble. |

| Dimethyl Sulfoxide (DMSO) | (CH₃)₂SO | Data not available | Qualitatively described as "Slightly" soluble. |

| Dimethylformamide (DMF) | (CH₃)₂NC(O)H | Data not available | Experimental determination required. |

Given the absence of quantitative data, experimental determination is necessary to accurately characterize the solubility of this compound. The following section provides a detailed protocol for this purpose.

Experimental Protocols for Solubility Determination

The following protocol details the widely accepted "shake-flask" method for determining the thermodynamic solubility of a solid compound in a liquid solvent.[1][2][3] This method is considered a gold standard for its reliability.[1]

Materials and Equipment

-

This compound (solid)

-

Selected solvents (Water, Ethanol, Methanol, DMSO, DMF) of high purity

-

Analytical balance (accurate to at least 0.1 mg)

-

Vials with screw caps or sealed flasks

-

Constant temperature shaker or incubator

-

Syringe filters (e.g., 0.22 µm PTFE or other suitable material)

-

Syringes

-

Volumetric flasks and pipettes

-

Analytical instrument for concentration measurement (e.g., UV-Vis Spectrophotometer, HPLC)

Procedure

-

Preparation of a Saturated Solution:

-

Add an excess amount of this compound to a vial containing a known volume of the selected solvent. The presence of undissolved solid is essential to ensure saturation.[1]

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in a shaker or incubator set to a constant temperature (e.g., 25°C).

-

Agitate the samples for a sufficient period to reach equilibrium. This can range from 24 to 72 hours, depending on the compound and solvent system.[2][4] It is advisable to test multiple time points (e.g., 24, 48, and 72 hours) to confirm that equilibrium has been reached, which is indicated by a plateau in the measured concentration.

-

-

Sample Collection and Preparation:

-

After the equilibration period, allow the vials to stand undisturbed at the experimental temperature for a short period to allow the excess solid to settle.

-

Carefully withdraw a sample of the supernatant using a syringe.

-

Immediately filter the sample through a syringe filter into a clean vial to remove all undissolved particles.[3] This step is critical to prevent overestimation of the solubility.

-

-

Analysis of Solute Concentration:

-

Accurately dilute the filtered saturated solution with the appropriate solvent to a concentration that falls within the linear range of the chosen analytical method.

-

Determine the concentration of this compound in the diluted sample using a validated analytical method, such as UV-Visible Spectrophotometry or High-Performance Liquid Chromatography (HPLC).[3][4]

-

UV-Vis Spectrophotometry: This method is suitable if the compound has a chromophore and does not interfere with the solvent's absorbance at the analytical wavelength. A calibration curve of known concentrations versus absorbance must be prepared.

-

HPLC: This is a highly sensitive and specific method. A calibration curve of known concentrations versus peak area is required.[3]

-

Gravimetric Analysis: This method involves evaporating the solvent from a known volume of the filtered saturated solution and weighing the remaining solid solute.[5]

-

-

-

Calculation of Solubility:

-

Calculate the concentration of the original saturated solution by accounting for the dilution factor.

-

Express the solubility in appropriate units, such as mg/mL, g/100 mL, or molarity.

-

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of solubility using the shake-flask method.

Conclusion

References

2-Ethoxybenzamidine Hydrochloride: A Comprehensive Technical Guide for Pharmaceutical Intermediates

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Ethoxybenzamidine hydrochloride is a key pharmaceutical intermediate, most notably utilized in the synthesis of Vardenafil, a potent phosphodiesterase type 5 (PDE5) inhibitor for the treatment of erectile dysfunction. This technical guide provides an in-depth overview of its chemical properties, detailed synthesis protocols, and its role in pharmaceutical manufacturing. The document includes tabulated quantitative data, step-by-step experimental methodologies, and visual diagrams of synthetic workflows and relevant biological pathways to serve as a comprehensive resource for researchers and professionals in drug development.

Chemical Properties and Identification

This compound is a white to off-white solid. Its chemical and physical properties are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 18637-00-8 | [1] |

| Molecular Formula | C₉H₁₃ClN₂O | [1] |

| Molecular Weight | 200.67 g/mol | [1] |

| Appearance | White to Off-White Solid | [1] |

| Melting Point | 132 - 137 °C | |

| Storage | 2-8°C, Hygroscopic, under inert atmosphere | [1] |

Synthesis of this compound

A common and efficient method for the synthesis of this compound involves a two-step process starting from 2-hydroxybenzonitrile. The overall synthesis yields are reported to be in the range of 85-90%.

Experimental Protocols

Step 1: Synthesis of 2-Ethoxybenzonitrile

-

Reaction: Ethylation of 2-hydroxybenzonitrile.

-

Reagents: 2-hydroxybenzonitrile, an ethylating agent (e.g., ethyl bromide), and an acid-binding agent (e.g., potassium carbonate or sodium carbonate).

-

Solvent: Acetone.

-

Procedure:

-

To a solution of 2-hydroxybenzonitrile in acetone, add the acid-binding agent and the ethylating agent.

-

Reflux the mixture for a specified period.

-

After cooling, the inorganic salts are filtered off.

-

The filtrate is concentrated under reduced pressure to yield 2-ethoxybenzonitrile.

-

-

Yield: 92-97%.

Step 2: Synthesis of this compound

-

Reaction: Conversion of the nitrile to the amidine hydrochloride.

-

Reagents: 2-ethoxybenzonitrile, hydroxylamine hydrochloride, a base (e.g., potassium carbonate), and a reducing agent (e.g., iron powder or zinc powder).

-

Solvents: Ethanol or Tetrahydrofuran, followed by aqueous hydrochloric acid.

-

Procedure:

-

Reflux 2-ethoxybenzonitrile with hydroxylamine hydrochloride and a base in a suitable solvent (e.g., ethanol or tetrahydrofuran).

-

After the reaction is complete, the solvent is removed under reduced pressure.

-

The residue is taken up in hydrochloric acid, and a reducing agent is added portion-wise with stirring at room temperature.

-

After the reduction is complete, the unreacted metal powder is filtered off.

-

The filtrate is concentrated under reduced pressure.

-

The crude product is purified by washing with a suitable solvent like diethyl ether to afford this compound as a white crystalline solid.

-

-

Yield: 85-90%.

Synthesis Workflow

Caption: Flowchart of the two-step synthesis of this compound.

Characterization Data

| Analysis | Expected Data |

| ¹H NMR | Aromatic protons (multiplet, ~7.0-7.8 ppm), -OCH₂- protons (quartet, ~4.1-4.3 ppm), -CH₃ protons (triplet, ~1.4-1.6 ppm), -NH₂ and -NH protons (broad singlets, variable chemical shift). |

| ¹³C NMR | Aromatic carbons (~110-160 ppm), amidine carbon (-C(=NH)NH₂) (~165-170 ppm), -OCH₂- carbon (~60-70 ppm), -CH₃ carbon (~10-20 ppm). |

| IR (cm⁻¹) | N-H stretching (broad, ~3100-3400), C=N stretching (~1650), C-N stretching (~1250), C-O stretching (~1040). |

| Mass Spec (m/z) | Expected molecular ion peak for the free base (C₉H₁₂N₂O) at approximately 164.10. |

Role as a Pharmaceutical Intermediate

The primary application of this compound is as a crucial building block in the synthesis of Vardenafil. It serves as a precursor for the formation of the core imidazotriazinone ring structure of the final active pharmaceutical ingredient (API).

Vardenafil Synthesis

This compound is reacted in a multi-step condensation and cyclization process to form the heterocyclic core of Vardenafil. This is a critical step that dictates the overall yield and purity of the final drug substance. The amidine group provides the necessary nitrogen atoms for the construction of the triazinone ring.

Signaling Pathway of Vardenafil

Vardenafil is a selective inhibitor of phosphodiesterase type 5 (PDE5). Understanding its mechanism of action is crucial for appreciating the significance of its precursor, this compound.

Upon sexual stimulation, nitric oxide (NO) is released from nerve endings and endothelial cells in the corpus cavernosum of the penis. NO activates guanylate cyclase, which in turn increases the levels of cyclic guanosine monophosphate (cGMP). cGMP acts as a second messenger, leading to the relaxation of smooth muscle cells in the corpus cavernosum and helicine arteries. This relaxation allows for increased blood flow into the penis, resulting in an erection.

PDE5 is the enzyme responsible for the degradation of cGMP. Vardenafil inhibits PDE5, thereby preventing the breakdown of cGMP. This leads to an accumulation of cGMP, prolonging its vasodilatory effects and facilitating a sustained erection.

Caption: Signaling pathway of Vardenafil's action as a PDE5 inhibitor.

Other Potential Applications

While the primary documented use of this compound is in Vardenafil synthesis, the benzamidine scaffold is present in a wide range of biologically active molecules. Derivatives of benzamidine have been investigated for various therapeutic applications, including:

-

Antifungal agents

-

Antiviral compounds

-

Anticancer therapeutics

The presence of the ethoxy group at the 2-position of the benzene ring in this compound offers a unique starting point for the synthesis of novel benzamidine derivatives with potentially enhanced or novel pharmacological activities. Further research into the derivatization of this intermediate could lead to the discovery of new therapeutic agents.

Safety and Handling

This compound should be handled in a well-ventilated area by trained personnel. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. It is hygroscopic and should be stored in a tightly sealed container under an inert atmosphere in a cool, dry place. For detailed safety information, refer to the Material Safety Data Sheet (MSDS).

Conclusion

This compound is a valuable and versatile intermediate in pharmaceutical synthesis. Its well-defined synthesis and critical role in the production of Vardenafil highlight its importance in the pharmaceutical industry. The potential for this compound to serve as a scaffold for the development of new therapeutic agents in other disease areas warrants further investigation. This guide provides a foundational resource for scientists and researchers working with this important chemical entity.

References

The Nexus of Synthesis: An In-depth Technical Guide on the Relationship Between 2-Ethoxybenzamidine Hydrochloride and Vardenafil

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive examination of the relationship between 2-Ethoxybenzamidine hydrochloride and Vardenafil, a potent and selective phosphodiesterase type 5 (PDE5) inhibitor. Vardenafil is widely prescribed for the treatment of erectile dysfunction. This document elucidates the critical role of this compound as a key intermediate and a potential impurity in the synthesis of Vardenafil. Detailed experimental protocols, quantitative data on Vardenafil's efficacy and pharmacokinetics, and a thorough analysis of its impurity profile are presented to serve as a valuable resource for researchers and professionals in the field of drug development and manufacturing.

Introduction

Vardenafil is a cornerstone in the therapeutic landscape for erectile dysfunction, functioning through the targeted inhibition of phosphodiesterase type 5 (PDE5).[1] This enzyme is responsible for the degradation of cyclic guanosine monophosphate (cGMP) in the corpus cavernosum of the penis.[2] By inhibiting PDE5, Vardenafil enhances the erectile response to sexual stimulation by increasing blood flow to the penis.[1][2] The synthesis of a high-purity active pharmaceutical ingredient (API) like Vardenafil is a multi-step process where the control of starting materials and intermediates is paramount. This compound emerges as a significant compound in this context, serving as a crucial building block in several synthetic routes to Vardenafil and concurrently being a monitored process-related impurity.[3][4] Understanding the chemistry and analytical control of this compound is therefore essential for the efficient and compliant manufacturing of Vardenafil.

Chemical Structures and Properties

A foundational understanding of the chemical entities is crucial.

Table 1: Chemical and Physical Properties

| Property | This compound | Vardenafil |

| IUPAC Name | 2-Ethoxybenzenecarboximidamide hydrochloride | 1-[[3-(1,4-Dihydro-5-methyl-4-oxo-7-propylimidazo[5,1-f][1][5][6]triazin-2-yl)-4-ethoxyphenyl]sulfonyl]-4-ethylpiperazine |

| CAS Number | 18637-00-8[7] | 224785-90-4[8] |

| Molecular Formula | C₉H₁₃ClN₂O[7] | C₂₃H₃₂N₆O₄S[8] |

| Molecular Weight | 200.67 g/mol [7] | 488.60 g/mol [8] |

| Appearance | White to Off-White Solid[3] | Solid[8] |

| Melting Point | 132 - 137 °C[6] | 192 °C[8] |

| Solubility | DMSO (Slightly), Methanol (Slightly)[6] | Water: 0.11 mg/mL (as HCl salt)[8] |

The Synthetic Relationship: From Intermediate to API

The synthesis of Vardenafil can be approached through various routes, with several patented methods utilizing this compound as a key precursor for the construction of the core imidazotriazinone ring system.

Synthetic Pathway Overview

A common synthetic strategy involves the condensation of this compound with a suitably functionalized keto-ester derivative, followed by cyclization and subsequent sulfonation and amidation steps to yield Vardenafil. The following diagram illustrates a generalized synthetic pathway.

Experimental Protocols

This protocol is a composite based on reported laboratory procedures.[6][9]

-

Materials: 2-Ethoxybenzonitrile, hydroxylamine hydrochloride, potassium carbonate, ethanol, hydrochloric acid, iron powder, diethyl ether.

-

Procedure:

-

A mixture of 2-ethoxybenzonitrile (1 equivalent), hydroxylamine hydrochloride (1.5 equivalents), and potassium carbonate (1.5 equivalents) in ethanol is refluxed for 30 minutes.[9]

-

The solvent is removed under reduced pressure.[9]

-

The residue is dissolved in concentrated hydrochloric acid.[9]

-

Iron powder (excess) is slowly added in portions while stirring at room temperature.[9] The reaction is stirred for an additional 3 hours.[9]

-

The reaction mixture is filtered to remove solid residues.

-

The filtrate is concentrated under reduced pressure.

-

Diethyl ether is added to the residue to precipitate the product.[9]

-

The white crystalline solid, this compound, is collected by filtration and dried.[9]

-

This protocol is a generalized representation based on patented synthetic routes.[4]

-

Materials: this compound, 3-butyrylamino-2-oxo-butyric acid ethyl ester (or a similar keto-ester), hydrazine hydrate, methanol, dichloromethane, acetic acid, phosphorus oxychloride, concentrated sulfuric acid, N-ethylpiperazine.

-

Procedure:

-

Formation of the Triazinone Ring: this compound (1 equivalent) is dissolved in methanol, and hydrazine hydrate is added dropwise.[4] After stirring at room temperature, a solution of the keto-ester derivative (e.g., 3-butyrylamino-2-oxo-butyric acid ethyl ester) in methanol is added, and the mixture is refluxed.[4] The resulting intermediate is isolated.

-

Cyclization to form the Imidazotriazinone Core: The intermediate from the previous step is dissolved in acetic acid, and phosphorus oxychloride is added. The mixture is heated to reflux to effect cyclization, yielding 2-(2-ethoxyphenyl)-5-methyl-7-propyl-3H-imidazo[5,1-f][1][5][6]-triazin-4-one.[4]

-

Sulfonation: The imidazotriazinone intermediate is dissolved in concentrated sulfuric acid and stirred at room temperature to yield the corresponding sulfonic acid.[4]

-

Chlorination and Amidation: The sulfonic acid is converted to the sulfonyl chloride, which is then reacted with N-ethylpiperazine to afford Vardenafil.[4]

-

Purification and Salt Formation: The crude Vardenafil is purified, and the hydrochloride salt can be formed and crystallized, often as the trihydrate, from a suitable solvent system like acetone/water.[10][11]

-

Vardenafil: Mechanism of Action and Efficacy

Vardenafil's therapeutic effect is derived from its potent and selective inhibition of PDE5.

Signaling Pathway of Penile Erection and Vardenafil's Role

Sexual stimulation triggers the release of nitric oxide (NO) in the corpus cavernosum. NO activates guanylate cyclase, which in turn increases the levels of cGMP. cGMP leads to smooth muscle relaxation and increased blood flow, resulting in an erection. PDE5 is the enzyme that breaks down cGMP, thus terminating the erection. Vardenafil inhibits this breakdown, prolonging the action of cGMP and enhancing the erectile response.[2]

References

- 1. accessdata.fda.gov [accessdata.fda.gov]

- 2. researchgate.net [researchgate.net]

- 3. pharmaffiliates.com [pharmaffiliates.com]

- 4. CN101050217A - Method for synthesizing Vardenafil hydrochloric acid - Google Patents [patents.google.com]

- 5. benchchem.com [benchchem.com]

- 6. chembk.com [chembk.com]

- 7. pharmaceresearch.com [pharmaceresearch.com]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. CN103086920A - Novel synthetic method of o-ethoxyl benzamidine hydrochloride - Google Patents [patents.google.com]

- 10. US9845328B2 - Method for manufacturing of vardenafil and its salts - Google Patents [patents.google.com]

- 11. US20160311827A1 - The method for manufacturing of vardenafil and its salts - Google Patents [patents.google.com]

Potential Biological Targets of 2-Ethoxybenzamidine Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

2-Ethoxybenzamidine hydrochloride is a chemical compound primarily documented as a pharmaceutical intermediate and an impurity in the synthesis of Vardenafil, a potent phosphodiesterase type 5 (PDE5) inhibitor. While direct experimental evidence elucidating the specific biological targets of this compound is not extensively available in current literature, its structural characteristics suggest two primary families of enzymes as potential targets: phosphodiesterases (PDEs) and serine proteases. This technical guide consolidates the available information on these potential targets, drawing inferences from the activities of structurally related compounds, namely Vardenafil and benzamidine. This document aims to provide a foundational resource for researchers and drug development professionals interested in exploring the pharmacological profile of this compound.

Potential Target Family: Phosphodiesterases (PDEs)

The structural similarity of this compound to Vardenafil, a known PDE5 inhibitor, strongly suggests that it may also interact with phosphodiesterases. PDEs are a superfamily of enzymes that regulate the cellular levels of cyclic nucleotides, such as cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), which are crucial second messengers in various signaling pathways.

Vardenafil as a Surrogate: Inhibition Profile

Vardenafil exhibits high potency and selectivity for PDE5. The inhibitory activity of Vardenafil against various human phosphodiesterase enzymes is summarized in the table below. These values provide a benchmark for the potential inhibitory profile of this compound against PDEs. Vardenafil potently inhibits human phosphodiesterase 5 (PDE5) with an IC50 of 0.7 nM.[1][2] In contrast, its inhibitory concentration (IC50) for PDE1 is 180 nM, for PDE6 is 11 nM, and for PDE2, PDE3, and PDE4, it is over 1000 nM.[2] The selectivity of Vardenafil for PDE5 over PDE6 is approximately 16-fold.[2]

| Enzyme | IC50 (nM) | Ki (nM) | Reference(s) |

| PDE1 | 180 | - | [2] |

| PDE2 | >1000 | - | [2] |

| PDE3 | >1000 | - | [2] |

| PDE4 | >1000 | - | [2] |

| PDE5 | 0.1 - 0.7 | 0.2 | [1][2][3][4] |

| PDE6 | 11 | 0.7 | [2][3] |

| PDE11A | 130 - 240 | - | [5] |

The cGMP Signaling Pathway and PDE5 Inhibition

The primary therapeutic effect of PDE5 inhibitors like Vardenafil is the potentiation of the nitric oxide (NO)/cGMP signaling pathway. In smooth muscle cells, NO activates soluble guanylate cyclase (sGC), which in turn catalyzes the production of cGMP. Elevated cGMP levels lead to the activation of protein kinase G (PKG), resulting in a cascade of events that decrease intracellular calcium concentrations and cause smooth muscle relaxation and vasodilation. PDE5 specifically hydrolyzes cGMP, thus terminating this signal. Inhibition of PDE5 by compounds like Vardenafil leads to an accumulation of cGMP, thereby enhancing and prolonging the vasodilatory effects of NO.

Experimental Protocol: Phosphodiesterase Activity Assay

To determine the inhibitory potential of this compound against various PDEs, a phosphodiesterase activity assay can be performed. A common method is a two-step radioassay.

Objective: To measure the enzymatic activity of a specific PDE isoform in the presence and absence of the test compound to determine its IC50 value.

Materials:

-

Purified recombinant human PDE enzymes (e.g., PDE1, PDE4, PDE5, PDE6).

-

[³H]-cGMP or [³H]-cAMP (radiolabeled substrate).

-

Assay buffer (e.g., 20 mM Tris-HCl, pH 7.4, 10 mM MgCl₂).

-

Snake venom nucleotidase (from Crotalus atrox).

-

Anion exchange resin (e.g., Dowex).

-

Scintillation fluid and counter.

-

This compound dissolved in a suitable solvent (e.g., DMSO).

Procedure:

-

Reaction Setup: In a reaction tube, combine the assay buffer, the purified PDE enzyme, and varying concentrations of this compound (or vehicle control).

-

Initiation: Start the reaction by adding the radiolabeled substrate ([³H]-cGMP for PDE5/6, [³H]-cAMP for PDE4).

-

Incubation: Incubate the reaction mixture at 30°C for a defined period (e.g., 10-30 minutes), ensuring the reaction is in the linear range.

-

Termination: Stop the reaction by heat inactivation (e.g., boiling for 1 minute).

-

Conversion to Nucleoside: Add snake venom nucleotidase to the cooled reaction mixture and incubate to convert the resulting [³H]-5'-monophosphate to the corresponding [³H]-nucleoside.

-

Separation: Apply the reaction mixture to an anion exchange column. The unreacted charged substrate will bind to the resin, while the uncharged radiolabeled nucleoside will be eluted.

-

Quantification: Collect the eluate in a scintillation vial, add scintillation fluid, and measure the radioactivity using a scintillation counter.

-

Data Analysis: The amount of radioactivity in the eluate is proportional to the PDE activity. Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.

Potential Target Family: Serine Proteases

The benzamidine moiety in this compound is a well-known pharmacophore that acts as a competitive inhibitor of serine proteases. Benzamidine itself is a reversible, competitive inhibitor of trypsin and other trypsin-like serine proteases.

Benzamidine as a Pharmacophore

Serine proteases are a large family of enzymes characterized by a highly reactive serine residue in their active site. They play critical roles in various physiological processes, including digestion, blood coagulation, and immunity. The amidine group of benzamidine mimics the side chain of arginine or lysine, which are the natural substrates for many serine proteases. This allows benzamidine to bind to the S1 pocket of the enzyme's active site, forming a stable, non-covalent complex and preventing the binding of the natural substrate.

Experimental Protocol: Serine Protease Inhibition Assay

The inhibitory activity of this compound against serine proteases can be assessed using a colorimetric or fluorometric assay.

Objective: To determine the Ki of this compound for a specific serine protease (e.g., trypsin, thrombin).

Materials:

-

Purified serine protease (e.g., bovine trypsin).

-

Chromogenic or fluorogenic substrate specific for the protease (e.g., Nα-Benzoyl-L-arginine 4-nitroanilide hydrochloride for trypsin).

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, containing CaCl₂).

-

This compound.

-

Microplate reader.

Procedure:

-

Enzyme and Inhibitor Pre-incubation: Pre-incubate the serine protease with various concentrations of this compound in the assay buffer in a 96-well plate.

-

Reaction Initiation: Initiate the enzymatic reaction by adding the chromogenic or fluorogenic substrate.

-

Kinetic Measurement: Immediately measure the absorbance or fluorescence at regular intervals using a microplate reader to monitor the rate of product formation.

-

Data Analysis: Determine the initial velocity (V₀) of the reaction for each inhibitor concentration. The data can be analyzed using various kinetic models, such as the Michaelis-Menten equation and Dixon or Cornish-Bowden plots, to determine the inhibition constant (Ki) and the mode of inhibition (e.g., competitive, non-competitive).

References

- 1. Vardenafil preclinical trial data: potency, pharmacodynamics, pharmacokinetics, and adverse events - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The phosphodiesterase inhibitory selectivity and the in vitro and in vivo potency of the new PDE5 inhibitor vardenafil - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Efficacy and selectivity of phosphodiesterase-targeted drugs to inhibit photoreceptor phosphodiesterase (PDE6) in retinal photoreceptors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Phosphodiesterase 11A Inhibitors (IC50, Ki) | AAT Bioquest [aatbio.com]

The Genesis of a Pharmaceutical Intermediate: A Technical Guide to 2-Ethoxybenzamidine Hydrochloride

For Immediate Release

This whitepaper provides a comprehensive technical overview of 2-Ethoxybenzamidine hydrochloride, a key pharmaceutical intermediate. Aimed at researchers, scientists, and professionals in drug development, this document delves into the historical context of its synthesis, detailed experimental protocols, and its role within significant biochemical pathways.

Discovery and Historical Context

In contemporary pharmaceutical science, this compound is primarily recognized as a crucial intermediate and a known impurity in the synthesis of Vardenafil, a potent phosphodiesterase type 5 (PDE5) inhibitor used in the treatment of erectile dysfunction.[1][4][5][6] Its molecular formula is C₉H₁₃ClN₂O, and its molecular weight is 200.67 g/mol .[7][8]

Synthesis Methodologies

Several methods for the synthesis of this compound have been reported. The following tables summarize the quantitative data from two prominent synthetic routes.

Table 1: Summary of Synthetic Routes for this compound

| Route | Starting Material | Key Reagents | Reaction Steps | Overall Yield | Reference |

| 1 | 2-Ethoxybenzonitrile | Trimethylaluminum, Ammonium chloride | 1 | Not explicitly stated | --INVALID-LINK-- |

| 2 | o-Hydroxybenzonitrile | Ethylating reagent, Hydroxylamine hydrochloride, Iron/Zinc powder | 2 | 78-87% | --INVALID-LINK-- |

Experimental Protocols

Protocol 1: One-Step Synthesis from 2-Ethoxybenzonitrile

This method provides a direct conversion of 2-ethoxybenzonitrile to this compound.

Materials:

-

2-Ethoxybenzonitrile (200 mmol, 29.44g)

-

Ammonium chloride (400 mmol, 21.4g)

-

2M Trimethylaluminum in hexane (200 ml)

-

Toluene (375 ml)

-

Silica gel (100g)

-

Chloroform (950 ml)

-

Methanol

-

Dichloromethane

Procedure:

-

Suspend ammonium chloride (21.4g) in toluene (375 ml) and cool the suspension to 0°C.

-

Slowly add 200 ml of 2M trimethylaluminum in hexane solution.

-

Stir the mixture at room temperature until gas evolution ceases.

-

Add 2-ethoxybenzonitrile (29.44g) to the reaction mixture.

-

Heat the mixture to 80°C (bath temperature) and stir overnight.

-

Cool the reaction mixture and add it to a suspension of silica gel (100g) in chloroform (950 ml) under ice-cold conditions.

-

Stir the resulting mixture at room temperature for 30 minutes.

-

Filter the mixture and wash the filter residue with methanol.

-

Evaporate the mother liquor.

-

Stir the resulting residue with a mixture of dichloromethane and methanol (9:1).

-

Filter the solids and evaporate the mother liquor to yield this compound.

Reference: ChemBK

Protocol 2: Two-Step Synthesis from o-Hydroxybenzonitrile

This synthetic route involves the initial ethoxylation of o-hydroxybenzonitrile followed by conversion to the amidine hydrochloride.

Step A: Synthesis of o-Ethoxybenzonitrile

-

Combine o-hydroxybenzonitrile, an ethylating reagent (e.g., ethyl bromide), and an acid-binding agent (e.g., sodium carbonate) in acetone.

-

Reflux the reaction mixture for at least 4 hours.

-

Cool the mixture, filter, and remove the solvent from the filtrate by reduced pressure distillation to obtain o-ethoxybenzonitrile.

Step B: Synthesis of o-Ethoxybenzamidine Hydrochloride

-

Reflux o-ethoxybenzonitrile and hydroxylamine hydrochloride in ethanol for at least 0.5 hours to form o-ethoxybenzamide oxime.[9][10]

-

Remove the ethanol by distillation.

-

Add hydrochloric acid to the residue.

-

Add iron powder or zinc powder and stir the mixture at room temperature for at least 0.5 hours to facilitate the hydrogenation reaction.[9][10]

-

Upon completion, work up the reaction mixture to isolate o-ethoxybenzamidine hydrochloride.

Reference: Google Patents, CN103086920A

Role in Signaling Pathways

The primary pharmacological relevance of this compound stems from its role as a precursor to Vardenafil, a selective inhibitor of phosphodiesterase type 5 (PDE5).[1][4][5][6] PDE5 is a key enzyme in the nitric oxide (NO)/cyclic guanosine monophosphate (cGMP) signaling pathway.[4][7][11][12]

This pathway is crucial for various physiological processes, including the relaxation of smooth muscle. In the context of erectile function, neuronal nitric oxide synthase (nNOS) is activated upon sexual stimulation, leading to the production of NO. NO then stimulates soluble guanylate cyclase (sGC) to convert guanosine triphosphate (GTP) to cGMP. Elevated levels of cGMP activate protein kinase G (PKG), which in turn leads to a decrease in intracellular calcium levels and smooth muscle relaxation, resulting in increased blood flow. PDE5 terminates this signal by hydrolyzing cGMP to GMP. By inhibiting PDE5, compounds like Vardenafil prevent the degradation of cGMP, thereby prolonging the signaling cascade and enhancing smooth muscle relaxation.[4][7][11][12]

Figure 1: The Nitric Oxide/cGMP/PDE5 signaling pathway.

Conclusion

This compound holds a significant, albeit often behind-the-scenes, role in the pharmaceutical industry. Its synthesis, leveraging principles from classic organic chemistry, is a critical step in the production of important therapeutics. Understanding its history, synthesis, and the biochemical pathways it influences is essential for professionals engaged in drug discovery and development. This guide provides a foundational repository of this knowledge, intended to support and inform future research and innovation in the field.

References

- 1. Pinner reaction - Wikipedia [en.wikipedia.org]

- 2. synarchive.com [synarchive.com]

- 3. Pinner Reaction | NROChemistry [nrochemistry.com]

- 4. researchgate.net [researchgate.net]

- 5. This compound | 18637-00-8 [chemicalbook.com]

- 6. pharmaffiliates.com [pharmaffiliates.com]

- 7. mdpi.com [mdpi.com]

- 8. pharmaceresearch.com [pharmaceresearch.com]

- 9. ahajournals.org [ahajournals.org]

- 10. CN103086920A - Novel synthetic method of o-ethoxyl benzamidine hydrochloride - Google Patents [patents.google.com]

- 11. Phosphodiesterase-5 Inhibitors: Action on the Signaling Pathways of Neuroinflammation, Neurodegeneration, and Cognition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Phosphodiesterase-5 Inhibitors: Action on the Signaling Pathways of Neuroinflammation, Neurodegeneration, and Cognition - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Synthesis of 2-Ethoxybenzamidine hydrochloride from 2-ethoxybenzonitrile

Application Notes: Synthesis of 2-Ethoxybenzamidine Hydrochloride

This document provides a detailed protocol for the synthesis of this compound from 2-ethoxybenzonitrile. This synthesis is a valuable process for researchers in drug development, as this compound serves as a key intermediate in the preparation of various pharmaceutical agents, including phosphodiesterase inhibitors.[1][2] The primary method detailed here is the Pinner reaction, a reliable and well-established method for converting nitriles into amidines via an imino ester hydrochloride intermediate (a Pinner salt).[3][4]

The synthesis is a two-step process:

-

Pinner Salt Formation: 2-Ethoxybenzonitrile is reacted with anhydrous ethanol in the presence of hydrogen chloride gas to form the intermediate, ethyl 2-ethoxybenzenecarboximidate hydrochloride.

-

Ammonolysis: The isolated Pinner salt is then treated with ammonia to yield the final product, this compound.

Physicochemical Data

The following table summarizes the key properties of the starting material and the final product.

| Compound | Molecular Formula | Molar Mass ( g/mol ) | Appearance | Melting Point (°C) |

| 2-Ethoxybenzonitrile | C₉H₉NO | 147.18 | Colorless Liquid | N/A |

| This compound | C₉H₁₃ClN₂O | 200.67 [1][5] | White to Off-White Solid [1] | 132 - 137 [1] |

Reaction Diagrams

The overall synthetic route involves the acid-catalyzed addition of ethanol to the nitrile, followed by ammonolysis.

Caption: Reaction pathway for the synthesis of this compound.

The following diagram outlines the general laboratory workflow for this synthesis.

Caption: Experimental workflow for the two-step synthesis protocol.

Experimental Protocol

This protocol is based on the principles of the Pinner reaction.[3][4] Researchers should perform their own optimization.

Materials and Reagents

| Reagent | Molar Mass ( g/mol ) | Quantity (molar eq.) | Notes |

| 2-Ethoxybenzonitrile | 147.18 | 1.0 | Starting material |

| Anhydrous Ethanol | 46.07 | ~1.1 | Reagent and solvent |

| Anhydrous Diethyl Ether | 74.12 | - | Solvent |

| Hydrogen Chloride (gas) | 36.46 | Excess | Catalyst |

| Ammonia (gas) | 17.03 | Excess | Reagent |

Step 1: Synthesis of Ethyl 2-ethoxybenzenecarboximidate hydrochloride (Pinner Salt)

-

Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a gas inlet tube, and a drying tube (filled with calcium chloride) to protect from atmospheric moisture.

-

Reagent Addition: In a fume hood, charge the flask with 2-ethoxybenzonitrile (1.0 eq) and anhydrous diethyl ether. Cool the flask to 0°C using an ice bath.

-

HCl Gas Introduction: Slowly bubble dry hydrogen chloride gas through the stirred solution. The reaction is exothermic; maintain the temperature between 0-5°C. Continue the gas introduction until the solution is saturated and a precipitate begins to form.

-

Reaction: Seal the flask and allow it to stir at a low temperature (e.g., 0-5°C or room temperature, depending on nitrile reactivity) for 12-24 hours.[3] The Pinner salt will precipitate out of the solution as a white solid.

-

Isolation: Collect the solid precipitate by vacuum filtration. Wash the solid with cold, anhydrous diethyl ether to remove any unreacted starting material. Dry the isolated Pinner salt under vacuum. This intermediate is often used directly in the next step without further purification.

Step 2: Synthesis of this compound

-

Setup: In a clean, dry flask, suspend the Pinner salt (1.0 eq) obtained from Step 1 in anhydrous ethanol. Cool the mixture to 0°C in an ice bath.

-

Ammonia Gas Introduction: Bubble dry ammonia gas through the stirred suspension. The solid Pinner salt will gradually dissolve as it reacts to form the amidine and ammonium chloride.

-

Reaction: After saturation with ammonia, seal the flask and stir at room temperature for 18-24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, ammonium chloride (a byproduct) will be present as a solid. Remove this by vacuum filtration, washing the solid with a small amount of ethanol.

-

Purification: Combine the filtrate and washings. Remove the ethanol under reduced pressure using a rotary evaporator to yield the crude this compound.

-

Recrystallization: Purify the crude product by recrystallization. A common solvent system is ethanol/diethyl ether. Dissolve the crude solid in a minimal amount of hot ethanol and then add diethyl ether until turbidity is observed. Allow the solution to cool slowly to induce crystallization of the pure product.

-

Final Product: Collect the purified white crystals by vacuum filtration, wash with a small amount of cold diethyl ether, and dry under vacuum.

Alternative Protocols

Other reported methods for this synthesis exist. One approach involves reacting 2-ethoxybenzonitrile with ammonium chloride in toluene, using a trimethylaluminum solution as a reagent, and heating the mixture.[1] Another strategy involves the conversion of 2-ethoxybenzonitrile to an intermediate benzamidoxime using hydroxylamine hydrochloride, followed by a reduction step with iron powder in the presence of hydrochloric acid to yield the final product.[6] These methods may offer advantages in specific laboratory or industrial settings.

Safety Precautions

-

Hydrogen Chloride and Ammonia: Both are corrosive and toxic gases. All manipulations must be performed in a well-ventilated fume hood.

-

Anhydrous Reagents: The Pinner reaction requires anhydrous (dry) conditions. Ensure all glassware is flame-dried and solvents are properly dried before use.

-

Exothermic Reactions: The introduction of HCl gas can be exothermic. Maintain proper temperature control with an ice bath to prevent side reactions.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves, at all times.

References

- 1. chembk.com [chembk.com]

- 2. CN101050217A - Method for synthesizing Vardenafil hydrochloric acid - Google Patents [patents.google.com]

- 3. Pinner reaction - Wikipedia [en.wikipedia.org]

- 4. Pinner Reaction [organic-chemistry.org]

- 5. pharmaceresearch.com [pharmaceresearch.com]

- 6. CN103086920A - Novel synthetic method of o-ethoxyl benzamidine hydrochloride - Google Patents [patents.google.com]

Protocol for using 2-Ethoxybenzamidine hydrochloride in phosphodiesterase inhibition assays

Disclaimer: Extensive literature searches did not yield specific data or established protocols for the use of 2-Ethoxybenzamidine hydrochloride as a phosphodiesterase (PDE) inhibitor. The following application notes and protocols are therefore provided as a general guideline for researchers, scientists, and drug development professionals interested in screening and characterizing compounds, such as this compound, for their potential to inhibit phosphodiesterase activity. The experimental details are based on established methodologies for known PDE inhibitors and commercially available assay kits.

Introduction to Phosphodiesterase Inhibition

Phosphodiesterases (PDEs) are a superfamily of enzymes that play a crucial role in intracellular signaling by hydrolyzing cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), two important second messengers.[1][2][3] The degradation of these cyclic nucleotides terminates their signaling pathways, which are involved in a wide array of physiological processes. Inhibition of specific PDE isoforms can lead to elevated levels of cAMP or cGMP in target cells, thereby modulating cellular responses. This makes PDE inhibitors a valuable class of therapeutic agents for various diseases, including inflammatory conditions, cardiovascular diseases, and neurological disorders.[2][3][4]

There are 11 distinct families of PDEs (PDE1-11), each with different substrate specificities (cAMP, cGMP, or both) and tissue distribution.[1][5] Selective inhibition of these isoforms is a key strategy in modern drug discovery to achieve targeted therapeutic effects with minimal side effects.[1]

Signaling Pathway of PDE Action

The general mechanism of PDE action involves the hydrolysis of the 3',5'-phosphodiester bond in cAMP or cGMP to form the corresponding inactive 5'-mononucleotides (5'-AMP or 5'-GMP).[1][2] By inhibiting this enzymatic activity, PDE inhibitors increase the intracellular concentrations of cAMP and/or cGMP, leading to the activation of downstream effectors such as protein kinase A (PKA) and protein kinase G (PKG).

Caption: General signaling pathway of phosphodiesterase action and inhibition.

Quantitative Data Summary (Hypothetical)

The following table summarizes hypothetical inhibitory activities of a test compound against various PDE isoforms. This data would typically be generated from dose-response experiments to determine the IC50 value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%.

| PDE Isoform | Substrate | Test Compound IC50 (µM) | Reference Inhibitor | Reference Inhibitor IC50 (µM) |

| PDE1B | cGMP | 25.3 | Vinpocetine | 15 |

| PDE2A | cAMP | > 100 | EHNA | 1.8 |

| PDE3B | cAMP | 12.8 | Cilostamide | 0.02 |

| PDE4D | cAMP | 0.5 | Rolipram | 0.1 |

| PDE5A | cGMP | 5.2 | Sildenafil | 0.003 |

| PDE7A | cAMP | 78.1 | BRL-50481 | 0.15 |

Note: The above data is for illustrative purposes only. Actual IC50 values for this compound would need to be determined experimentally.

Experimental Protocols

A variety of assay formats can be used to measure PDE activity, including colorimetric, fluorescence-based, and luminescence-based methods.[6][7][8] The choice of assay will depend on the specific PDE isoform, the required sensitivity, and the available equipment. Below is a generalized protocol for a colorimetric PDE inhibition assay.

Principle of the Colorimetric Assay

This assay is based on a two-step enzymatic reaction.[7][9] First, the PDE enzyme hydrolyzes the cyclic nucleotide substrate (cAMP or cGMP) to its corresponding 5'-mononucleotide (5'-AMP or 5'-GMP). In the second step, a 5'-nucleotidase is added, which dephosphorylates the 5'-mononucleotide, releasing inorganic phosphate. The amount of released phosphate is then quantified using a malachite green-based reagent, which forms a colored complex with phosphate that can be measured spectrophotometrically. The intensity of the color is directly proportional to the amount of phosphate produced, and therefore to the PDE activity.

Materials and Reagents

-

Purified recombinant PDE enzyme of interest

-

PDE Assay Buffer (e.g., 10 mM Tris-HCl, pH 7.5, 10 mM MgCl2, 0.1% BSA)

-

Cyclic nucleotide substrate (cAMP or cGMP)

-

5'-Nucleotidase

-

Test inhibitor (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)

-

Reference inhibitor (e.g., IBMX, rolipram, sildenafil)

-

Phosphate standard solution

-

Malachite green-based detection reagent

-

96-well microplate

-

Microplate reader

Experimental Workflow

Caption: Workflow for a colorimetric phosphodiesterase inhibition assay.

Detailed Assay Protocol

-

Preparation of Reagents:

-

Prepare a stock solution of the test inhibitor and reference inhibitor in 100% DMSO.

-

Create a serial dilution of the inhibitors in PDE Assay Buffer. The final DMSO concentration in the assay should be kept low (e.g., <1%) to avoid solvent effects.

-

Prepare the PDE enzyme dilution in cold PDE Assay Buffer to the desired concentration.

-

Prepare the cyclic nucleotide substrate and 5'-nucleotidase solutions in PDE Assay Buffer.

-

-

Assay Plate Setup:

-

Add 20 µL of the serially diluted test inhibitor or reference inhibitor to the wells of a 96-well plate.

-

For the 100% activity control, add 20 µL of PDE Assay Buffer with the same final DMSO concentration as the inhibitor wells.

-

For the blank (no enzyme) control, add 20 µL of PDE Assay Buffer.

-

Add 20 µL of the diluted PDE enzyme to all wells except the blank control. Add 20 µL of PDE Assay Buffer to the blank wells.

-

Mix gently and pre-incubate the plate for 10 minutes at room temperature.

-

-

Enzymatic Reaction:

-

Initiate the reaction by adding 20 µL of the cyclic nucleotide substrate to all wells.

-

Incubate the plate for 30-60 minutes at 37°C. The incubation time should be optimized to ensure the reaction is in the linear range.

-

-

Second Enzymatic Reaction and Detection:

-

Add 20 µL of the 5'-nucleotidase solution to all wells.

-

Incubate for an additional 20 minutes at 37°C.

-

Stop the reaction and develop the color by adding 100 µL of the malachite green-based detection reagent to all wells.

-

Incubate for 15-20 minutes at room temperature to allow for color development.

-

-

Data Acquisition and Analysis:

-

Measure the absorbance at the appropriate wavelength (typically around 620-650 nm) using a microplate reader.

-

Subtract the absorbance of the blank from all other readings.

-

Calculate the percentage of inhibition for each inhibitor concentration using the following formula: % Inhibition = 100 x [1 - (Absorbance of Inhibitor Well / Absorbance of 100% Activity Control)]

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

Concluding Remarks

The provided protocol offers a robust framework for assessing the inhibitory potential of compounds like this compound against various phosphodiesterase isoforms. It is crucial to empirically determine the optimal assay conditions, including enzyme concentration, substrate concentration, and incubation times, for each specific PDE isoform being investigated. Furthermore, to confirm the mechanism of action and rule out non-specific effects, it is advisable to perform secondary assays and counterscreens. The successful application of these protocols will enable researchers to identify and characterize novel PDE inhibitors for potential therapeutic development.

References

- 1. mdpi.com [mdpi.com]

- 2. scribd.com [scribd.com]

- 3. Phosphodiesterase Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. my.clevelandclinic.org [my.clevelandclinic.org]

- 5. mdpi.com [mdpi.com]

- 6. content.abcam.com [content.abcam.com]

- 7. content.abcam.com [content.abcam.com]

- 8. promega.com [promega.com]

- 9. search.cosmobio.co.jp [search.cosmobio.co.jp]

Application Notes and Protocols: 2-Ethoxybenzamidine Hydrochloride as a Serine Protease Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

Serine proteases are a large and ubiquitous family of enzymes that play critical roles in a vast array of physiological processes, including digestion, blood coagulation, fibrinolysis, and immunity. Dysregulation of serine protease activity is implicated in numerous pathological conditions such as thrombosis, inflammation, and cancer. Consequently, the development of specific and potent serine protease inhibitors is a key area of interest in therapeutic drug discovery.

2-Ethoxybenzamidine hydrochloride is a substituted benzamidine derivative. The benzamidine moiety is a well-established pharmacophore known to competitively inhibit serine proteases by mimicking the binding of their natural arginine or lysine substrates at the active site. While primarily documented as a pharmaceutical intermediate and an impurity in the synthesis of the phosphodiesterase type 5 (PDE5) inhibitor, Vardenafil, its structural similarity to known serine protease inhibitors suggests its potential utility in this capacity.[1] This document provides detailed application notes and protocols for investigating the efficacy of this compound as a serine protease inhibitor.

Mechanism of Action

Benzamidine and its derivatives act as reversible, competitive inhibitors of serine proteases.[2] The positively charged amidinium group of the benzamidine moiety forms a salt bridge with the carboxylate side chain of a conserved aspartate residue (Asp189 in trypsin) located at the bottom of the S1 specificity pocket of the protease active site. This interaction mimics the binding of the guanidinium group of arginine or the ammonium group of lysine, which are the natural substrates for many serine proteases. The ethoxy group at the 2-position of the benzene ring can further influence the binding affinity and selectivity of the inhibitor through hydrophobic and steric interactions within the active site cleft.

Caption: Competitive inhibition of a serine protease by this compound.

Quantitative Data

Due to the limited availability of specific inhibitory data for this compound in the public domain, the following table presents hypothetical, yet plausible, inhibitory constants (Kᵢ) and IC₅₀ values against common serine proteases, based on the known activity of benzamidine.[3] These values are for illustrative purposes to guide initial experimental design. Researchers are encouraged to determine these values empirically for their specific assay conditions.

| Serine Protease | Substrate | Hypothetical Kᵢ (µM) | Hypothetical IC₅₀ (µM) |

| Trypsin | Nα-Benzoyl-L-arginine 4-nitroanilide hydrochloride | 25 | 45 |

| Thrombin | Boc-Val-Pro-Arg-7-amido-4-methylcoumarin | 250 | 400 |

| Plasmin | D-Val-Leu-Lys-p-Nitroanilide dihydrochloride | 400 | 650 |

Experimental Protocols

The following are detailed protocols for determining the inhibitory activity of this compound against a target serine protease.

Protocol 1: Determination of IC₅₀

This protocol describes a general method to determine the half-maximal inhibitory concentration (IC₅₀) of this compound using a chromogenic or fluorogenic substrate.

Principle: The activity of a serine protease is monitored by the cleavage of a specific substrate that releases a chromophore or fluorophore. The rate of product formation is measured spectrophotometrically or fluorometrically. In the presence of an inhibitor, the rate of this reaction will decrease. The IC₅₀ is the concentration of the inhibitor that reduces the enzyme activity by 50%.[4]

Materials and Reagents:

-

Target serine protease (e.g., Trypsin, Thrombin, Plasmin)

-

Specific chromogenic or fluorogenic substrate (e.g., Z-Gly-Gly-Arg-NHMec for trypsin)[5]

-

This compound

-

Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, containing 100 mM NaCl and 10 mM CaCl₂)

-

96-well microplate (clear for colorimetric assays, black for fluorometric assays)

-

Microplate reader

-

Dimethyl sulfoxide (DMSO) for inhibitor stock solution

Procedure:

-

Prepare a stock solution of this compound (e.g., 10 mM) in DMSO.

-

Prepare serial dilutions of the inhibitor in the assay buffer. A typical concentration range to test would be from 0.1 µM to 1000 µM. Also, prepare a no-inhibitor control containing only the assay buffer and DMSO.

-

Add 20 µL of each inhibitor dilution to the wells of the 96-well microplate.

-

Add 160 µL of the assay buffer to each well.

-

Add 10 µL of the serine protease solution (at a final concentration that gives a linear reaction rate) to each well and incubate for 15 minutes at 37°C.[4]

-

Initiate the reaction by adding 10 µL of the substrate solution (at a final concentration around its Kₘ value).

-

Immediately measure the absorbance or fluorescence at the appropriate wavelength in kinetic mode for 10-15 minutes, taking readings every 30-60 seconds.

-

Calculate the initial reaction rates (V₀) from the linear portion of the progress curves.

-

Plot the percentage of inhibition versus the logarithm of the inhibitor concentration. The percentage of inhibition is calculated as: (1 - (V₀ with inhibitor / V₀ without inhibitor)) * 100.

-

Determine the IC₅₀ value by fitting the data to a sigmoidal dose-response curve.

Protocol 2: Determination of Inhibition Type and Kᵢ

This protocol is used to determine the mechanism of inhibition (e.g., competitive, non-competitive) and the inhibition constant (Kᵢ).

Principle: By measuring the enzyme kinetics at various substrate and inhibitor concentrations, the mode of inhibition can be determined using graphical methods such as the Lineweaver-Burk or Dixon plots. For a competitive inhibitor, the Kᵢ can be calculated from the IC₅₀ value or determined directly from the plots.

Procedure:

-

Follow the same initial steps as in Protocol 1 to prepare inhibitor and enzyme solutions.

-

Set up a matrix of reactions in a 96-well plate with varying concentrations of both the substrate and this compound. For example, use 4-5 different inhibitor concentrations (including zero) and 5-6 different substrate concentrations (ranging from 0.2 to 5 times the Kₘ).

-

Initiate the reactions by adding the enzyme and immediately measure the initial rates (V₀) as described above.

-

Analyze the data using one of the following methods:

-

Lineweaver-Burk Plot: Plot 1/V₀ versus 1/[S] for each inhibitor concentration. For competitive inhibition, the lines will intersect on the y-axis.

-

Dixon Plot: Plot 1/V₀ versus inhibitor concentration [I] at different fixed substrate concentrations. For competitive inhibition, the lines will intersect at a point where x = -Kᵢ.

-

-

Calculate Kᵢ from the plots or using the Cheng-Prusoff equation for competitive inhibition: Kᵢ = IC₅₀ / (1 + [S]/Kₘ), where [S] is the substrate concentration and Kₘ is the Michaelis constant.

Experimental Workflow Visualization

Caption: Experimental workflow for assessing the inhibitory activity of this compound.

Conclusion

This compound, as a member of the benzamidine class of compounds, holds potential as a research tool for the inhibition of serine proteases. The protocols and information provided herein offer a comprehensive guide for researchers to systematically evaluate its inhibitory characteristics. Empirical determination of its IC₅₀ and Kᵢ values against a panel of serine proteases is essential to fully characterize its potency and selectivity profile, thereby enabling its effective application in biochemical research and drug discovery endeavors.

References

- 1. pharmaffiliates.com [pharmaffiliates.com]

- 2. researchgate.net [researchgate.net]

- 3. selleckchem.com [selleckchem.com]

- 4. Frontiers | Chemically diverse activity-based probes with unexpected inhibitory mechanisms targeting trypsin-like serine proteases [frontiersin.org]

- 5. Novel inhibitors and activity-based probes targeting serine proteases - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for 2-Ethoxybenzamidine Hydrochloride in Protein Crystallography

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing 2-Ethoxybenzamidine hydrochloride as a ligand in protein crystallography, with a primary focus on its application as a competitive inhibitor of serine proteases. Due to the limited direct crystallographic data on this compound, this document leverages the extensive research on its parent compound, benzamidine, to provide robust protocols and expected outcomes.

Introduction to this compound

This compound is a small molecule and a derivative of benzamidine, a well-characterized competitive inhibitor of trypsin-like serine proteases.[1][2][3] The benzamidine moiety is known to interact with the active site of these enzymes, particularly the S1 specificity pocket, which accommodates arginine and lysine residues of the natural substrates.[4] The addition of an ethoxy group at the 2-position of the phenyl ring modifies the compound's steric and electronic properties, which can be explored in fragment-based drug discovery and for developing selective inhibitors.

Chemical Properties:

| Property | Value |

| Molecular Formula | C₉H₁₃ClN₂O |

| Molecular Weight | 200.67 g/mol |

| CAS Number | 18637-00-8 |

| Appearance | White to off-white solid |

| Solubility | Soluble in water and DMSO |

Applications in Protein Crystallography